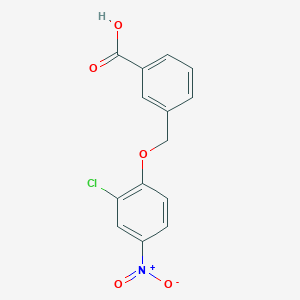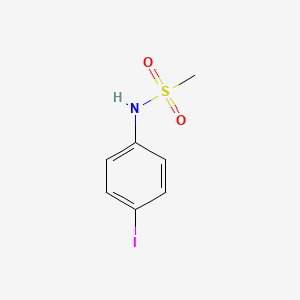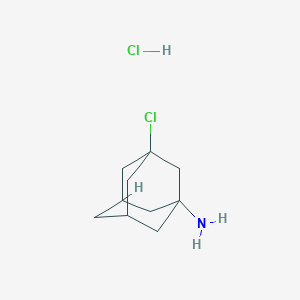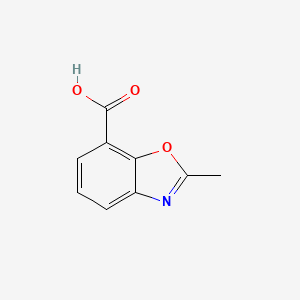
2-甲基-1,3-苯并恶唑-7-羧酸
概述
描述
2-Methyl-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C9H7NO3, is characterized by a benzoxazole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 7-position .
科学研究应用
2-Methyl-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of benzoxazole derivatives, such as 2-Methyl-1,3-benzoxazole-7-carboxylic acid, are various enzymes or proteins . These include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets play crucial roles in cellular processes and are involved in the pathway of disease formation and proliferation .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes, thereby disrupting the normal functioning of cells .
Biochemical Pathways
Benzoxazole derivatives affect various biochemical pathways. They interact with enzymes or proteins involved in these pathways, leading to changes in cellular processes . The downstream effects of these interactions can result in the inhibition of disease formation and proliferation .
Result of Action
Benzoxazole derivatives have been reported to exhibit various biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 2-Methyl-1,3-benzoxazole-7-carboxylic acid can be influenced by environmental factors. For instance, the compound should be used in a well-ventilated area to prevent concentration in hollows and sumps . It is also recommended to avoid contact with skin, eyes, and respiratory tract, and to use protective equipment when necessary . The compound should be stored in a sealed container in a dry, dark, and well-ventilated place .
生化分析
Biochemical Properties
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects .
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antifungal activity, which suggests that they may interact with cellular processes in fungi .
Molecular Mechanism
It is known that benzoxazole derivatives can condense with aromatic aldehydes having acidic protons during the synthesis of HIV-reverse transcriptase inhibitors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-benzoxazole-7-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions, followed by oxidation to form the benzoxazole ring . Catalysts such as metal oxides or nanocatalysts can be used to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of 2-Methyl-1,3-benzoxazole-7-carboxylic acid may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-Methyl-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and reduced forms of the compound, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
2-Methylbenzoxazole: Lacks the carboxylic acid group, resulting in different reactivity and biological activity.
7-Carboxybenzoxazole: Similar structure but without the methyl group, affecting its chemical properties and applications.
Uniqueness
2-Methyl-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .
属性
IUPAC Name |
2-methyl-1,3-benzoxazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOFQJHFWJFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344148 | |
| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52395-92-3 | |
| Record name | 2-Methyl-1,3-benzoxazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
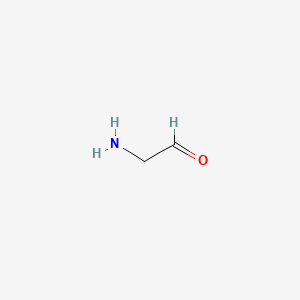
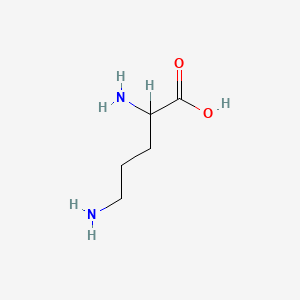
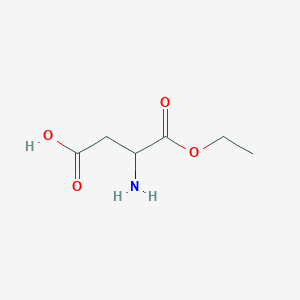

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)



